Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 1803573-09-2) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with ethoxycarbonyl groups at positions 3 and 6. Its molecular formula is C₁₄H₁₆N₂O₅, with a molecular weight of 292.29 g/mol and a purity of ≥95% . The 8-position substitution includes a 2-ethoxy-2-oxoethoxy moiety, which distinguishes it from other derivatives. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing bioactive molecules targeting receptors like the constitutive androstane receptor (CAR) .
Properties
IUPAC Name |
ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-3-19-12(17)9-21-11-6-5-7-16-10(8-15-13(11)16)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCLMDAHKVYOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CN2C1=NC=C2C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Multi-step Synthesis
Starting Materials & Initial Steps:
- The synthesis typically begins with 2-aminopyridine derivatives and ethyl 2-halogenated-3-oxobutanoates (e.g., ethyl 2-chloroacetoacetate).
- The initial step involves condensation reactions, often facilitated by bases such as sodium bicarbonate, and solvents like ethanol or acetonitrile, under reflux conditions. This step forms the imidazo[1,2-a]pyridine core via nucleophilic substitution and cyclization.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, Acetonitrile, DMF | Ethanol favored for higher yields |
| Temperature | 100°C – 150°C | Optimal at ~120°C for microwave-assisted methods |
| Reaction Time | 10 min – 48 h | Shorter times with microwave heating |
- Condensation of 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol at reflux overnight yields the intermediate imidazo[1,2-a]pyridine-3-carboxylate with moderate yields (~50-70%).
Microwave-Assisted Synthesis (MAOS)
- Significantly reduces reaction time from hours to minutes.
- Enhances yields and purity.
- Facilitates rapid screening of reaction conditions.
| Parameter | Optimal Values | References |
|---|---|---|
| Solvent | Ethanol | Most effective solvent |
| Temperature | 120°C | Achieves highest yields (~75%) |
| Duration | 20 min | Rapid formation of desired product |
| Microwave Power | 100 W | Consistent with literature |
- Mix 2-aminopyridine derivatives with ethyl 2-halogenated acetoacetates in ethanol.
- Subject to microwave irradiation at 120°C for 20 minutes.
- Post-reaction, precipitate is filtered, washed, and purified via chromatography.
- Yields of 3-substituted imidazo[1,2-a]pyridines reach up to 83% under optimized MAOS conditions.
- The process tolerates various substituents on the pyridine ring, demonstrating versatility.
One-Pot Multi-Component and Ring-Closure Strategies
- Use of copper catalysis to facilitate three-component reactions involving 2-aminopyridines, sulfonyl azides, and terminal ynones.
- Formation of highly functionalized imidazo[1,2-a]pyridine derivatives via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) followed by ring cleavage and cyclization.
| Parameter | Conditions | Outcomes |
|---|---|---|
| Catalyst | CuI (Copper I) | Promotes cyclization |
| Solvent | Ethanol | Solvent of choice |
| Temperature | 80°C | Efficient ring formation |
| Reaction Time | 6 h | High yields (~83%) |
- The process involves initial formation of a metallated triazole intermediate.
- Ring cleavage leads to reactive α-acyl- N-sulfonyl ketenimine.
- Nucleophilic addition and oxidative coupling produce the target compound.
- One-pot operation reduces purification steps.
- Mild conditions and high yields make it suitable for library synthesis.
Microwave-Assisted Synthesis of Related IPCEs
- Condensation of ethyl 2-halogenated-3-oxobutanoates with 2-aminopyridines under microwave irradiation.
- Hydrolysis of ester groups to obtain carboxylic acids.
| Parameter | Values | Results |
|---|---|---|
| Solvent | Ethanol | High yields (~75%) |
| Temperature | 120°C | Efficient cyclization |
| Duration | 10-20 min | Rapid synthesis |
Note:
- Microwave-assisted hydrolysis in alkali solution further simplifies the process, enabling rapid conversion to the acid form.
Data Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| Conventional Reflux | 2-aminopyridine + ethyl 2-chloroacetoacetate | Ethanol, reflux | 12–48 h | 50–70% | Longer duration, batch process |
| Microwave-Assisted | 2-aminopyridine + ethyl 2-halogenated acetoacetate | Ethanol, 120°C, 20 min | 20 min | 75–83% | Faster, higher yield |
| Copper-Catalyzed | 2-aminopyridine + sulfonyl azides + ynones | CuI, ethanol, 80°C | 6 h | 83% | Multi-component, one-pot |
| Microwave Hydrolysis | Ethyl 2-chlorobutanoate derivatives | Alkali, 120°C, 10–20 min | 10–20 min | 75% | Rapid ester hydrolysis |
Research Findings and Notes
- Efficiency & Scalability: Microwave-assisted protocols significantly enhance reaction efficiency, making them suitable for large-scale synthesis.
- Versatility: The methods accommodate various substituents on the pyridine ring, allowing for structural diversification.
- Environmental Considerations: Ethanol is the preferred solvent due to its benign nature and effectiveness.
- Catalysis: Copper catalysis introduces a versatile pathway for complex derivatives, expanding the chemical space accessible via these methods.
- Purification: Crude products often require chromatography, but high-yield reactions sometimes precipitate directly, simplifying purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Applications
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Derivatives : It is utilized as a precursor in the synthesis of more complex molecules, particularly in the development of novel imidazo[1,2-a]pyridine derivatives which have shown promising biological activities.
- Coordination Chemistry : The compound can act as a ligand in coordination complexes, enhancing the properties of metal ions for catalysis and material science applications.
Biological Applications
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of imidazo[1,2-a]pyridines possess significant antimicrobial effects against a range of pathogens. This compound is being investigated for its potential in developing new antimicrobial agents.
- Anticancer Activity : Preliminary research suggests that this compound may interact with key biological targets involved in cancer progression. Its structural features are conducive to modifications that enhance its efficacy as an anticancer agent .
Medicinal Applications
The therapeutic potential of this compound is under extensive investigation:
- Neurological Disorders : The compound is being explored for its ability to modulate neurological pathways, potentially offering new treatments for conditions such as Parkinson's disease and Alzheimer's disease .
- Infectious Diseases : Its efficacy against various infectious agents is being studied, aiming to develop new treatments that could address drug resistance issues in current therapies.
Industrial Applications
In the industrial sector, this compound finds utility in:
- Material Science : The compound is being evaluated for its properties in developing new materials with specific electronic and optical characteristics. Its unique structure allows for modifications that can tailor these properties for applications in electronics and photonics.
Case Study 1: Antimicrobial Activity
Research conducted on various derivatives of imidazo[1,2-a]pyridines demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in these studies and showed promising results when tested against multiple strains.
Case Study 2: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives including this compound. The research indicated that these compounds could induce apoptosis in cancer cell lines through specific signaling pathways.
Mechanism of Action
The mechanism of action of ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
- Molecular Formula : C₁₄H₁₅BrN₂O₅
- Molecular Weight : 371.20 g/mol
- Key Features: Bromine at position 6 increases molecular weight and polarizability compared to the parent compound. This substitution enhances electrophilic reactivity, making it suitable for cross-coupling reactions.
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Table 1: Halogen-Substituted Analogs
Trifluoromethyl-Substituted Derivatives
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Molecular Formula : C₁₁H₈BrF₃N₂O₂
- Molecular Weight : 349.10 g/mol
- Key Features : The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, enhancing metabolic stability and binding affinity in drug candidates. Bromine at position 8 further diversifies reactivity .
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Table 2: Trifluoromethyl-Substituted Analogs
| Compound | Substituents | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| 8-Bromo-2-CF₃ Derivative | Br, CF₃ | 349.10 | High electrophilicity |
| 8-Methyl-2-CF₃ Derivative | CH₃, CF₃ | 284.23 | Enhanced lipophilicity |
Benzyloxy-Substituted Derivatives
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 310.35 g/mol
- Key Features : The benzyloxy group at position 8 increases steric bulk and lipophilicity, favoring interactions with hydrophobic protein pockets. This derivative is used in antimicrobial agent synthesis .
Biological Activity
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H16N2O5
- Molecular Weight : 292.29 g/mol
- CAS Number : 1803573-09-2
The compound features an imidazo[1,2-a]pyridine core with an ethyl ester and an ethoxy-oxoethoxy substituent, contributing to its unique reactivity and biological profile .
Synthesis Methods
This compound can be synthesized through various methods:
- Cycloisomerization : Involves the cycloisomerization of N-propargylpyridiniums using sodium hydroxide in an aqueous medium.
- Condensation Reactions : Typically performed between 2-aminopyridines and α-bromoketones or α-chloroketones under basic conditions to yield high-purity products.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, similar derivatives have shown promising results against Mycobacterium tuberculosis (MTB), with low minimum inhibitory concentrations (MICs) reported for certain analogs .
Anticancer Potential
Imidazo[1,2-a]pyridines are also recognized for their anticancer activity. Preliminary studies suggest that this compound may interact with biological targets implicated in cancer pathways. This interaction could potentially inhibit tumor growth or induce apoptosis in cancer cells.
Table: Summary of Biological Activities
The mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways. Molecular docking studies could provide insights into binding affinities and interaction dynamics.
Future Research Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structural Modifications : To enhance biological activity and selectivity against targeted diseases.
Q & A
Q. What are the optimized synthetic methods for Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate?
The compound can be synthesized via Friedel-Crafts acylation using Lewis acid catalysis, which ensures high yield (up to 76% in optimized conditions) and purity. Key steps include:
Q. How is the compound structurally characterized?
Structural confirmation relies on:
- X-ray crystallography : Monoclinic crystal system (P21/c) with unit cell parameters (e.g., a = 8.189 Å, b = 15.821 Å, c = 11.884 Å) .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.3–1.4 ppm for ethyl groups, δ 7.0–8.5 ppm for aromatic protons), HRMS (e.g., [M+H]⁺ = 307.03034), and IR (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What analytical techniques are critical for purity assessment?
- HPLC : ≥98% purity under reverse-phase conditions.
- TLC/melting point analysis : Used for preliminary screening (e.g., melting range 243–245°C for related derivatives) .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound?
- Dimroth rearrangement : Observed during hydrolysis/amidation steps, leading to isomerization of carboxylate groups. This is confirmed via ¹⁵N/¹⁴N-labeled NMR studies .
- CNDO/2 calculations : Predict regioselectivity in nitration reactions, aligning with experimental data (e.g., nitro group placement at C-3 vs. C-6) .
Q. How does the compound interact with biological targets (e.g., PI3K)?
- HS-173 derivative : Inhibits PI3K/Akt pathway, reducing hepatic stellate cell activation (IC₅₀ ~50 nM). In vivo studies show anti-fibrotic effects via apoptosis induction and fibrotic mediator suppression .
- Structure-activity relationship (SAR) : Ethyl ester and imidazo[1,2-a]pyridine core are critical for binding affinity; substituents at C-8 modulate solubility and potency .
Q. What strategies resolve contradictions in synthetic yields or product mixtures?
- Parallel synthesis optimization : Avoids incomplete conversion by using excess reagents (e.g., 2:1 molar ratio of arylaldehydes to aminopyridines) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while hexane/ethyl acetate mixtures aid crystallization .
Q. How is computational chemistry applied to predict reactivity?
- CNDO/2 and DFT : Model charge distribution in nitration reactions, identifying electron-deficient positions (e.g., C-3 nitro derivatives form preferentially over C-6) .
- X-ray-guided modeling : Validates torsional angles (e.g., 55.6° twist in carboxylate groups) to predict conformational stability .
Q. What are the compound’s stability profiles under varying conditions?
- Thermal stability : Decomposes above 200°C; storage at 2–8°C in inert atmospheres recommended.
- pH sensitivity : Stable in neutral buffers but hydrolyzes in strong acids/bases (e.g., ester cleavage in 1M NaOH) .
Methodological Considerations
Q. How to design assays for evaluating anti-fibrotic activity?
- In vitro : Use hepatic stellate cells (HSCs) treated with TGF-β1 to induce fibrosis; measure apoptosis (Annexin V/PI) and collagen secretion (ELISA).
- In vivo : Administer the compound (10–50 mg/kg/day) in rodent CCl₄-induced fibrosis models; assess liver histology and serum ALT/AST levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
